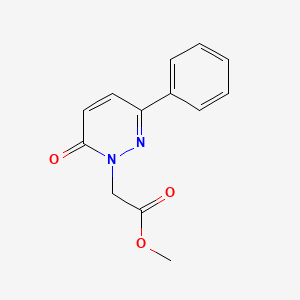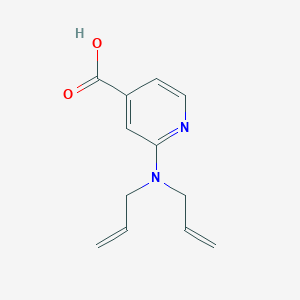
methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Overview
Description
Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate, commonly referred to as MPA, is an organic compound containing both a carboxylic acid and an amine group. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. MPA has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Kalai et al. (2021) focused on the synthesis and characterization of a new pyridazinone derivative. They utilized various spectroscopic methods and theoretical calculations to analyze the structure and stability of the compound.
Biological Evaluation
- Shainova et al. (2019) researched the synthesis and biological evaluation of 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. They explored the reactivity of these compounds, leading to the formation of new heterocyclic systems with potential biological significance (Shainova et al., 2019).
Chemical Reactions and Derivatives
- Research by Ahmed et al. (2002) involved the synthesis of various oxopyrazolinylpyridines and related compounds. They studied the reactions of these compounds with different reagents to form new molecular structures (Ahmed et al., 2002).
Pharmaceutical Applications
- Youssef et al. (2011) investigated the preparation and reactions of thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one derivatives. They evaluated the biological activity of these compounds against various bacterial and fungal strains, revealing significant biocidal properties (Youssef et al., 2011).
Hydrogenation Studies
- A study by Sukhorukov et al. (2008) explored the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates. They proposed a mechanistic scheme for the hydrogenation reaction and studied the resulting products (Sukhorukov et al., 2008).
Synthesis of Antimicrobials and Antioxidants
- Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes, evaluating their antimicrobial and antioxidant properties. This study contributes to understanding the potential medical applications of these compounds (Sonia et al., 2013).
Anticonvulsant Activity
- Obniska et al. (2015) focused on the synthesis and evaluation of acetamides derived from pyrrolidin-1-yl-acetic acid for their anticonvulsant activity. Their research provides insights into the therapeutic potential of these compounds in epilepsy treatment (Obniska et al., 2015).
properties
IUPAC Name |
methyl 2-(6-oxo-3-phenylpyridazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-13(17)9-15-12(16)8-7-11(14-15)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFXLYDKBDJTQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate | |
CAS RN |
853319-62-7 | |
| Record name | METHYL (6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)




![Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B1451726.png)

![[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine](/img/structure/B1451730.png)
![tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate](/img/structure/B1451734.png)

![4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451737.png)
![2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B1451738.png)
![4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B1451739.png)
